(S)-N-Benzylglutamic acid
Overview
Description
(S)-N-Benzylglutamic acid is an organic compound that belongs to the class of amino acids It is a derivative of glutamic acid, where the amino group is substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Benzylglutamic acid typically involves the protection of the carboxyl groups of glutamic acid, followed by the introduction of the benzyl group. One common method is the use of benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzyl group replaces the hydrogen atom of the amino group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Benzylglutamic acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, glutamic acid derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-N-Benzylglutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Benzylglutamic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The benzyl group enhances its binding affinity and specificity towards certain enzymes, thereby modulating their activity. The pathways involved include the inhibition of glutamate receptors and the modulation of neurotransmitter release.
Comparison with Similar Compounds
(S)-N-Benzylglutamic acid can be compared with other similar compounds such as:
N-Benzylglycine: Similar structure but lacks the additional carboxyl group.
N-Benzylalanine: Similar structure but has a different side chain.
N-Benzylaspartic acid: Similar structure but has a different configuration.
Uniqueness: The presence of the benzyl group in this compound provides unique chemical properties, such as increased hydrophobicity and enhanced binding affinity to certain enzymes. This makes it a valuable compound in various research applications.
Properties
IUPAC Name |
(2S)-2-(benzylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNQUNHINYDDN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455478 | |
Record name | N-Benzyl-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77539-18-5 | |
Record name | N-Benzyl-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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